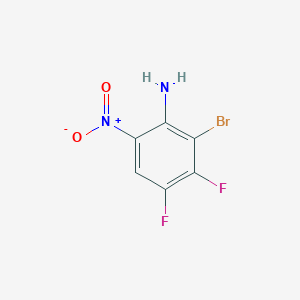

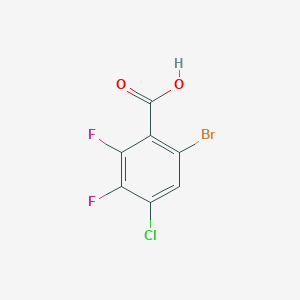

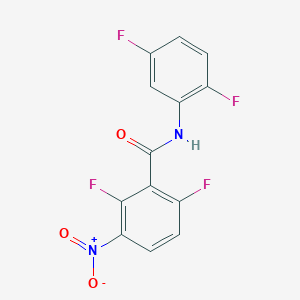

2-Bromo-3,4-difluoro-6-nitroaniline

Overview

Description

2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the chemical formula C6H3BrF2N2O2. It is a colorless solid that is soluble in organic solvents. 2-Bromo-3,4-difluoro-6-nitroaniline is an important precursor to many pharmaceuticals and other compounds. It has been used in the synthesis of a variety of organic compounds, including the anti-inflammatory drug ibuprofen and the anti-cancer drug doxorubicin. It has also been used in the synthesis of other organic compounds, such as dyes, pigments, and polymers.

Scientific Research Applications

Medicinal Chemistry and Drug Design

- CK2 Inhibitors : Researchers use 2-bromo-3,4-difluoro-6-nitroaniline as a building block in the design and synthesis of protein kinase CK2 inhibitors. CK2 plays a crucial role in cell signaling pathways, and inhibiting it can have therapeutic implications in cancer and other diseases .

Metabolic Syndrome Research

- Telmisartan-Glitazone Hybrid Analog Studies : The compound is involved in docking studies for novel telmisartan-glitazone hybrid analogs. These hybrids aim to address metabolic syndrome, a cluster of conditions including obesity, insulin resistance, and hypertension. Understanding the interactions of this compound with relevant receptors contributes to drug development .

Materials Science and Organic Electronics

- Electron Transport Materials : Researchers explore the electronic properties of 2-bromo-3,4-difluoro-6-nitroaniline. Its electron-donating and accepting abilities make it suitable for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

properties

IUPAC Name |

2-bromo-3,4-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHVRINUNRDTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-difluoro-6-nitroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

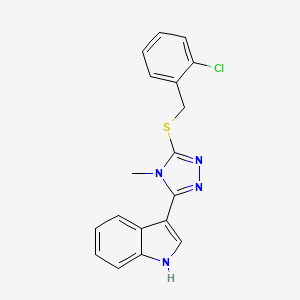

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)

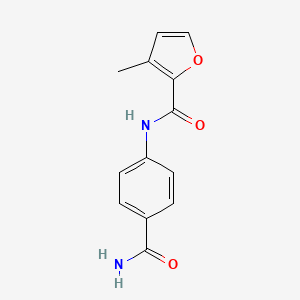

![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)

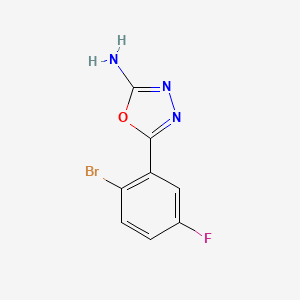

![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)